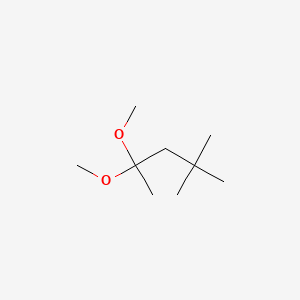
5-(1H-indol-2-yl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1H-indol-2-yl)piperazin-2-one, also known as 5-Indolyl-piperazine-2-one, is a heterocyclic compound, which can be found in a variety of natural products and synthetic compounds. It is an important intermediate for the synthesis of various pharmaceuticals, agrochemicals, and other compounds. 5-Indolyl-piperazine-2-one has a wide range of biological activities and has been used in the treatment of various diseases.
Mécanisme D'action
The exact mechanism of action of 5-(1H-indol-2-yl)piperazin-2-oneperazine-2-one is not fully understood. However, it is believed to interact with various proteins, enzymes, and receptors in the body, which may lead to its various biological activities. For example, it has been shown to interact with the glucocorticoid receptor and inhibit its activity, which may explain its anti-inflammatory effects.
Biochemical and Physiological Effects
5-(1H-indol-2-yl)piperazin-2-oneperazine-2-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and have anti-fungal activity. In addition, it has been shown to have anti-bacterial activity and modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-(1H-indol-2-yl)piperazin-2-oneperazine-2-one in laboratory experiments has several advantages. It is easy to synthesize and is relatively inexpensive. In addition, it has a wide range of biological activities, which makes it an attractive intermediate for the synthesis of various pharmaceuticals, agrochemicals, and other compounds. However, it also has several limitations. It is not very stable and is easily degraded by light and air. In addition, it is not very soluble in water, which can limit its use in some applications.
Orientations Futures
There are many potential future directions for the study of 5-(1H-indol-2-yl)piperazin-2-oneperazine-2-one. Further research could be done to explore its potential therapeutic applications. In addition, its ability to interact with various proteins, enzymes, and receptors could be further studied in order to better understand its mechanism of action. Finally, its stability and solubility could be further improved in order to make it more suitable for use in various applications.
Méthodes De Synthèse
5-(1H-indol-2-yl)piperazin-2-oneperazine-2-one can be synthesized from 5-bromo-indole by a two-step reaction. The first step involves the reaction of 5-bromo-indole with sodium hydride to form an intermediate, 5-hydroxy-indole. The second step involves the reaction of 5-hydroxy-indole with piperazine to form 5-(1H-indol-2-yl)piperazin-2-oneperazine-2-one.
Applications De Recherche Scientifique
5-(1H-indol-2-yl)piperazin-2-oneperazine-2-one has been studied extensively in recent years due to its potential applications in medicine, agriculture, and other fields. It has been used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. In addition, it has been studied for its potential anti-tumor, anti-inflammatory, and antifungal activities.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-(1H-indol-2-yl)piperazin-2-one involves the reaction of 1H-indole-2-carboxylic acid with piperazine in the presence of a dehydrating agent to form the desired product.", "Starting Materials": [ "1H-indole-2-carboxylic acid", "Piperazine", "Dehydrating agent (e.g. thionyl chloride, phosphorus pentoxide)" ], "Reaction": [ "1. Dissolve 1H-indole-2-carboxylic acid and piperazine in a suitable solvent (e.g. dichloromethane, ethanol).", "2. Add a dehydrating agent (e.g. thionyl chloride, phosphorus pentoxide) to the reaction mixture.", "3. Heat the reaction mixture under reflux for several hours.", "4. Allow the reaction mixture to cool and then filter off any solids.", "5. Concentrate the filtrate under reduced pressure to obtain the crude product.", "6. Purify the crude product by recrystallization or column chromatography to obtain 5-(1H-indol-2-yl)piperazin-2-one as a white solid." ] } | |
Numéro CAS |
2359884-65-2 |
Formule moléculaire |
C12H13N3O |
Poids moléculaire |
215.3 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





